REACTION_SMILES
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[N+:8](=[O:9])([O-:10])[c:11]1[cH:12][c:13]([C:14](=[O:15])[OH:16])[cH:17][cH:18][cH:19]1.[NH2:1][c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[NH:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[C:14]([c:13]1[cH:12][c:11]([N+:8](=[O:9])[O-:10])[cH:19][cH:18][cH:17]1)=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cccc([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1
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Name
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Type
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product
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Smiles
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O=C(Nc1ccccc1)c1cccc([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |